Aminodantrolene

Skeletal Muscle Physiology Calcium Channel Pharmacology Malignant Hyperthermia

Researchers studying hepatic MFO activity or validating RyR specificity need a hydantoin-scaffold congener that is inert at the ryanodine receptor. Aminodantrolene fulfills this role where dantrolene and azumolene cannot. Procure high-purity aminodantrolene from BenchChem to: • Validate RyR-mediated calcium flux assays with a definitive negative control • Selectively inhibit hepatic MFO for metabolism & hepatotoxicity studies • Quantify dantrolene reduction via LC-MS/MS as a certified reference standard Supplied with full analytical characterization for reproducible, publication-ready results. In stock with expedited global shipping.

Molecular Formula C14H12N4O3
Molecular Weight 284.27 g/mol
CAS No. 14663-28-6
Cat. No. B1240726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminodantrolene
CAS14663-28-6
Synonymsaminodantrolene
aminodantrolene sodium
Molecular FormulaC14H12N4O3
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H12N4O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8,15H2,(H,17,19,20)/b16-7+
InChIKeyUXUTWFLSENWVIM-FRKPEAEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminodantrolene Core Identity & Comparators


Aminodantrolene is the primary reduced metabolite of dantrolene, formed via nitro-reduction of its parent hydantoin compound. It serves as a key reference standard in pharmacokinetic studies, a probe for hepatic mixed-function oxidase (MFO) activity, and a selectivity tool for differentiating binding to dihydropyridine versus ryanodine receptors. While sharing the core hydantoin scaffold with dantrolene and azumolene, aminodantrolene exhibits distinct pharmacological and physicochemical properties that render it uniquely valuable in specific research contexts [1].

Metabolite

Primary reduced metabolite of dantrolene for pharmacokinetic reference studies

Receptor probe

Selective probe to differentiate dihydropyridine versus ryanodine receptor effects

MFO inhibitor

Hepatic mixed-function oxidase inhibitor; activity lost upon acetylation

Aminodantrolene Irreplaceability in Assays


Despite their structural similarity, hydantoin derivatives like dantrolene and azumolene display sharply divergent biological activities and metabolic fates. Simple substitution of dantrolene for aminodantrolene in receptor binding studies or metabolic assays leads to fundamentally different outcomes. As demonstrated in multiple peer-reviewed studies, aminodantrolene lacks the ability to displace [3H]dantrolene from its binding site [1], is essentially inert at ryanodine receptors [2], and acts as a specific inhibitor of the hepatic MFO system—an activity absent in its acetylated counterpart [3]. These distinctions make aminodantrolene an indispensable, non-interchangeable tool in targeted research settings.

Dantrolene substitution

Dantrolene retains ryanodine receptor activity, interfering with dihydropyridine-specific signal interpretation.

Azumolene substitution

Azumolene exhibits higher dihydropyridine receptor potency and displaces dantrolene binding, altering assay baseline.

Acetylated analog

Acetylation abolishes MFO inhibition; acetyl-aminodantrolene cannot replace aminodantrolene in hepatotoxicity mechanism research.

Aminodantrolene vs. Analogs: Key Evidence


Ryanodine Receptor Binding Inactivity

In a direct head-to-head comparison of binding to the ryanodine receptor (RyR), aminodantrolene exhibited negligible activity, whereas dantrolene and azumolene produced measurable inhibition. This provides a clear functional distinction, positioning aminodantrolene as an ideal negative control probe for RyR-mediated effects [1].

RyR Binding
Head-to-head
Essentially inert vs. dantrolene and azumolene
Reported negative control for RyR-mediated effects
At 100 μM, porcine SR [3H]ryanodine assay
Skeletal Muscle Physiology Calcium Channel Pharmacology Malignant Hyperthermia

Dihydropyridine Receptor Binding Potency

Aminodantrolene, dantrolene, and azumolene were all found to inhibit [3H]PN200-110 binding to the dihydropyridine receptor, but with distinct potencies. Azumolene (IC50 ≈20 μM) was 3-5 times more potent than both dantrolene and aminodantrolene [1]. This places aminodantrolene and dantrolene in the same lower-potency class for this specific target.

DHPR Affinity
Head-to-head
Comparable to dantrolene; azumolene IC50 ≈20 μM, 3-5× more potent
Lower potency class with dantrolene for dihydropyridine studies
[3H]PN200-110 binding, porcine T-tubule
Calcium Channel Pharmacology Skeletal Muscle Relaxants Excitation-Contraction Coupling

Dantrolene Binding Displacement

Pharmacological specificity of [3H]dantrolene binding sites in porcine skeletal muscle sarcoplasmic reticulum was characterized. Unlabeled dantrolene and azumolene both inhibited [3H]dantrolene binding, whereas aminodantrolene did not, confirming its physiological inactivity in this context [1].

Dantrolene Binding
Head-to-head
No displacement vs. unlabeled dantrolene and azumolene
Specificity control for dantrolene-binding site interaction
Porcine SR, rapid filtration assay
Receptor Binding Assays Pharmacological Specificity Sarcoplasmic Reticulum

Hepatic MFO Inhibition Activity

Aminodantrolene, a metabolite of dantrolene, inhibits the hepatic MFO system. Acetylation of aminodantrolene completely blocks this inhibitory effect [1]. This defines a specific biochemical switch relevant to dantrolene's metabolic pathway and potential hepatotoxicity.

MFO Activity
Head-to-head
Inhibits hepatic MFO; acetylated form inactive
Metabolic switch relevant to dantrolene hepatotoxicity research
Rat/mouse hepatic MFO models
Drug Metabolism Hepatotoxicity Pharmacokinetics

Lipophilicity (LogP) Profile

The calculated partition coefficient (LogP) of aminodantrolene is 0.60-0.86 , while experimentally determined LogP for dantrolene is 1.70 ± 0.05 [1]. This 0.84-1.10 log unit difference indicates that aminodantrolene is substantially more hydrophilic than its parent compound.

Lipophilicity
Cross-study comparable
LogP 0.60–0.86 (calc) vs. dantrolene 1.70 (exp)
More hydrophilic than parent compound
Aqueous formulation context
Physicochemical Properties Formulation Science Membrane Permeability

Aminodantrolene Research & Industrial Applications


Negative Control in Ryanodine Receptor Assays

Aminodantrolene's inertness at the ryanodine receptor (RyR) makes it an ideal negative control in experiments designed to validate the specificity of compounds targeting RyR or dihydropyridine receptors. When used alongside dantrolene or azumolene, aminodantrolene allows researchers to definitively rule out non-specific hydantoin scaffold effects on RyR-mediated calcium flux .

Dantrolene Binding Site Specificity Probe

As a congener that fails to displace [3H]dantrolene from its specific binding sites in the sarcoplasmic reticulum, aminodantrolene serves as a critical tool for defining the pharmacological boundaries of dantrolene's interaction. It is used to demonstrate the specificity of the binding site, as it does not compete for the same locus despite sharing a similar core structure .

Dantrolene-Induced Hepatotoxicity Mechanism

Aminodantrolene is a direct inhibitor of the hepatic mixed-function oxidase (MFO) system, an activity that is completely abolished upon its N-acetylation. This metabolic switch is central to understanding the hepatotoxicity associated with dantrolene. Procuring pure aminodantrolene enables controlled studies of MFO inhibition and the role of N-acetyltransferase 2 (NAT2) in detoxification pathways .

Dantrolene Pharmacokinetic Reference Standard

Aminodantrolene is a primary reduced metabolite of dantrolene in multiple species, formed by aldehyde oxidase 1 (AOX1) . High-purity aminodantrolene is essential for developing and validating LC-MS/MS or HPLC methods to quantify dantrolene metabolism in biological matrices. It serves as a key analytical reference material for tracking the reduction pathway and correlating metabolite levels with therapeutic or toxicological outcomes.

Application
Selection Property
Validation Focus
RyR negative control studies
RyR inertness
Specificity in dihydropyridine receptor assays
Dantrolene binding site specificity
Binding displacement profile
Non-specific binding exclusion
Hepatotoxicity mechanism research
MFO inhibition activity
N-acetylation effect validation
PK reference standard
Reduced metabolite identity
LC–MS/MS method validation for dantrolene metabolism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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